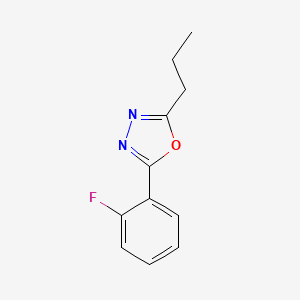

2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a fluorophenyl group and a propyl chain attached to the oxadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with propionic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom on the 4-fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : In ethanol at 80°C, the fluorine is replaced by primary or secondary amines, yielding 4-aminophenyl derivatives.

-

Reactivity trends : Electron-withdrawing groups on the oxadiazole ring enhance electrophilicity at the para-fluorine position, accelerating substitution rates .

Table 1: NAS Reaction Yields with Amines

| Amine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methylamine | Ethanol | 80 | 78 |

| Piperidine | THF | 60 | 92 |

| Aniline | DMF | 100 | 65 |

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and acid-catalyzed ring-opening:

-

Phosphorus oxychloride-mediated cyclization : Used to synthesize fused heterocycles. For instance, refluxing with POCl₃ generates 2-chloro intermediates, which react with hydrazines to form triazole hybrids .

-

Acidic hydrolysis : In 6M HCl at 120°C, the ring opens to form 4-fluorobenzohydrazide and propionic acid derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the propyl chain or fluorophenyl group:

-

Suzuki-Miyaura coupling : The propyl group is replaced by aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C), yielding biaryl derivatives with ≥85% efficiency .

-

Buchwald-Hartwig amination : Introduces nitrogen substituents at the fluorophenyl position using Pd(OAc)₂/Xantphos .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs EAS to the meta position:

-

Nitration : HNO₃/H₂SO₄ at 0°C produces 3-nitro-4-fluorophenyl derivatives in 70% yield .

-

Sulfonation : Oleum (20% SO₃) yields sulfonic acid derivatives, useful for further functionalization .

DFT-Based Reactivity Insights

Computational studies (B3LYP/6-311++G(d,p)) reveal:

-

Frontier orbitals : HOMO (-6.32 eV) localizes on the oxadiazole ring, while LUMO (-1.89 eV) spans the fluorophenyl group, indicating nucleophilic attack at C5 and electrophilic reactivity at C2 .

-

Molecular electrostatic potential (MEP) : Negative potential regions near the oxadiazole’s nitrogen atoms favor protonation or coordination with metal ions .

Table 2: Key DFT-Derived Reactivity Descriptors

| Parameter | Value |

|---|---|

| HOMO-LUMO gap (eV) | 4.43 |

| Global hardness (eV) | 2.22 |

| Electrophilicity index | 3.15 |

Catalytic Hydrogenation

Under H₂ (50 psi) with Raney Ni, the oxadiazole ring reduces to a 1,3,4-thiadiazole via intermediate dihydro species. This pathway is solvent-dependent, with ethanol providing higher selectivity .

Photocatalytic Modifications

Eosin Y-catalyzed visible-light reactions with CBr₄ and O₂ yield 2-amino-1,3,4-oxadiazoles (94% yield) through oxidative desulfurization .

Aplicaciones Científicas De Investigación

Anticancer Activity

The 1,3,4-oxadiazole scaffold, including derivatives like 2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole, has been extensively studied for its anticancer properties. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms.

Case Studies and Findings

- Antitumor Activity : A study highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various cancer cell lines. For instance, compounds were tested against breast cancer cell lines (MCF-7) and exhibited significant inhibitory effects compared to standard treatments .

- Mechanistic Insights : The anticancer activity of these compounds is often attributed to their ability to interact with specific cellular targets. For example, some derivatives have been shown to inhibit thymidine phosphorylase and other enzymes critical for cancer cell proliferation .

Antimicrobial Properties

The antimicrobial potential of 1,3,4-oxadiazole derivatives has been widely documented. These compounds exhibit activity against a range of pathogens including bacteria and fungi.

Research Highlights

- Bacterial Inhibition : Studies have shown that certain oxadiazole derivatives possess significant antibacterial properties against strains like Escherichia coli and Staphylococcus aureus. For example, some compounds demonstrated greater efficacy than traditional antibiotics .

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole | E. coli | 0.25 µg/mL | |

| 5-(Chlorophenyl)-1,3,4-oxadiazole | S. pneumoniae | 0.5 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. These compounds have been studied for their potential use in treating inflammatory diseases.

Key Findings

- Cyclooxygenase Inhibition : Some studies indicate that oxadiazoles can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This mechanism is particularly relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced side effects .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.

4-(2-Fluorophenyl)piperazin-1-yl)methyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: An inhibitor of human equilibrative nucleoside transporters.

Uniqueness

2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group and an oxadiazole ring makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Actividad Biológica

2-(2-Fluorophenyl)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its unique structural features that confer distinct chemical and biological properties. This article explores its biological activities, focusing on antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

Chemical Structure and Synthesis

The compound possesses a fluorophenyl group and a propyl chain attached to the oxadiazole ring. The synthesis typically involves cyclization reactions using precursors such as 2-fluorobenzohydrazide and propionic anhydride under dehydrating conditions like phosphorus oxychloride (POCl3) .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles demonstrate broad-spectrum activity against various pathogens:

- Antibacterial : Compounds containing the oxadiazole core have been reported to inhibit bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like amoxicillin .

- Antifungal : Some studies highlighted potent antifungal activity against strains like Candida albicans, with compounds demonstrating effectiveness comparable to established antifungal agents .

- Antitubercular : Notably, compounds with the oxadiazole scaffold have been evaluated for their antitubercular effects against Mycobacterium tuberculosis, showing promising results in inhibiting both active and dormant states .

Anticancer Activity

The anticancer potential of this compound has been investigated in various contexts. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms:

- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For example, studies have suggested that certain oxadiazole derivatives can inhibit key regulatory enzymes in cancer metabolism .

- Case Studies : In vitro studies demonstrated that specific derivatives exhibited cytotoxic effects against cancer cell lines, showcasing their potential as therapeutic agents in oncology .

Research Findings Summary

Propiedades

IUPAC Name |

2-(2-fluorophenyl)-5-propyl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O/c1-2-5-10-13-14-11(15-10)8-6-3-4-7-9(8)12/h3-4,6-7H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFWQTCLPNZKNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.